molecular formula C17H18FNO B8327403 4-Benzyl-2-(4-fluorophenyl)morpholine

4-Benzyl-2-(4-fluorophenyl)morpholine

Cat. No.: B8327403
M. Wt: 271.33 g/mol
InChI Key: UVNKZRUDJYONQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Benzyl-2-(4-fluorophenyl)morpholine is a chiral morpholine derivative of significant interest in medicinal chemistry and pharmaceutical research, particularly as a key synthetic intermediate. Its structure, featuring a morpholine ring with benzyl and 4-fluorophenyl substituents, is a recognized pharmacophore in the development of active compounds for the central nervous system (CNS) . The primary research application of this compound, specifically the (S)-enantiomer (CAS# 503860-58-0), is as a critical precursor in the synthesis of Aprepitant, a potent non-peptide antagonist of the tachykinin Neurokinin 1 (NK1) receptor . Aprepitant is a well-established antiemetic drug used to prevent nausea and vomiting induced by chemotherapy . The morpholine ring is a pivotal structural component in such drug candidates, often serving to optimally position functional groups for target interaction and to favorably modulate the molecule's pharmacokinetic properties, including enhancing brain permeability . Researchers value this compound for its role in exploring synthetic routes and optimizing the production of NK1 receptor antagonists. The chiral centers in the morpholine ring system are crucial for biological activity, making the stereochemical purity of the intermediate a key factor in research and development . As a building block, it enables studies into the structure-activity relationships of morpholine-containing compounds, which are also investigated for potential applications in oncology and other therapeutic areas . This product is intended for research purposes as a chemical reference standard and synthetic intermediate. It is provided "For Research Use Only." It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C17H18FNO

Molecular Weight

271.33 g/mol

IUPAC Name

4-benzyl-2-(4-fluorophenyl)morpholine

InChI

InChI=1S/C17H18FNO/c18-16-8-6-15(7-9-16)17-13-19(10-11-20-17)12-14-4-2-1-3-5-14/h1-9,17H,10-13H2

InChI Key

UVNKZRUDJYONQQ-UHFFFAOYSA-N

Canonical SMILES

C1COC(CN1CC2=CC=CC=C2)C3=CC=C(C=C3)F

Origin of Product

United States

Q & A

Q. What are the common synthetic routes for 4-Benzyl-2-(4-fluorophenyl)morpholine, and how do reaction conditions influence yield and purity?

The synthesis typically involves nucleophilic substitution or ring-closing reactions. For example:

  • Stepwise alkylation : Reacting 4-fluorophenylamine with ethylene oxide under basic conditions (e.g., NaOH) to form the morpholine ring, followed by benzylation at the 4-position. Temperature control (60–80°C) and solvent choice (acetonitrile or DMF) significantly impact yield .
  • Optimization : Catalytic bases like K₂CO₃ improve regioselectivity, while inert atmospheres reduce side reactions. Evidence from similar morpholine derivatives shows that purification via column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity .

Q. Which spectroscopic and crystallographic techniques are recommended for characterizing this compound?

  • Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., benzyl vs. fluorophenyl groups). For example, aromatic protons in the 4-fluorophenyl group appear as doublets (J = 8–9 Hz) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., calculated m/z 285.13 for C₁₇H₁₆FNO).
  • X-ray crystallography : Resolves stereochemistry and crystal packing. A related morpholine derivative (CCDC No. 2120865) revealed a chair conformation for the morpholine ring, critical for docking studies .

Advanced Research Questions

Q. How can researchers address discrepancies in biological activity data for morpholine derivatives across different studies?

  • Assay standardization : Variability in antimicrobial testing (e.g., MIC values) often stems from differences in bacterial strains or incubation times. For example, Pseudomonas aeruginosa showed 4-fold higher resistance under anaerobic conditions compared to aerobic in morpholine-based analogs .
  • Data normalization : Use internal controls (e.g., reference antibiotics) and report activity as IC₅₀ ± SEM. Cross-validation with orthogonal assays (e.g., enzyme inhibition vs. cell viability) mitigates false positives .

Q. What strategies are effective in optimizing the regioselectivity of substitution reactions on the morpholine ring?

  • Protecting groups : Temporary protection of the morpholine nitrogen with Boc groups directs electrophilic substitution to the 2-position .
  • Catalytic systems : Pd(OAc)₂/Xantphos enhances Suzuki couplings at the benzyl position while preserving the fluorophenyl moiety. For example, a 78% yield was achieved in a palladium-catalyzed cross-coupling with aryl boronic acids .

Q. How can computational chemistry be integrated with experimental data to predict binding affinity with target enzymes?

  • Docking simulations : Use software like AutoDock Vina to model interactions with cytochrome P450 isoforms. A study on benzylmorpholine analogs revealed that fluorophenyl groups form π-π stacking with CYP2A13’s Phe¹⁵⁰ residue, correlating with inhibition constants (Kᵢ = 0.8–1.2 µM) .
  • MD simulations : Analyze stability of ligand-enzyme complexes over 100-ns trajectories. RMSD values <2 Å indicate stable binding, validated by SPR (surface plasmon resonance) assays .

Key Data and Methodological Considerations

  • Synthetic yields : 65–85% for most routes, with purity >97% confirmed by HPLC .
  • Crystallographic data : Chair conformation of morpholine ring (bond angles 109.5°–112.3°) observed in CCDC No. 2120865 .
  • Biological activity : MIC ranges of 2–32 µg/mL against Gram-positive bacteria, with logP values ~2.5 indicating moderate blood-brain barrier penetration .

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